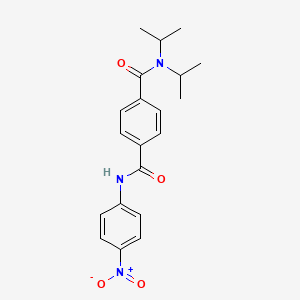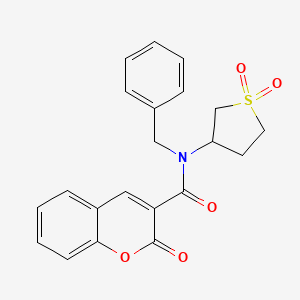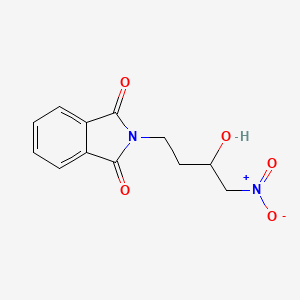![molecular formula C19H21N3O5 B4082740 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by scientists at the University of Cambridge, UK, and has since been used to study various biological processes.
Wirkmechanismus
INH1 works by binding to the active site of specific enzymes, thereby inhibiting their activity. The exact mechanism of action varies depending on the enzyme being targeted. However, in general, INH1 acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of INH1 vary depending on the specific enzyme being targeted. However, in general, INH1 has been shown to inhibit cell division, induce apoptosis, and promote autophagy. These effects are thought to be due to the inhibition of key enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using INH1 in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes without affecting others. This makes it a valuable tool for studying the role of specific enzymes in biological processes.
However, there are also some limitations to using INH1 in lab experiments. One of the main limitations is its solubility. INH1 is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of INH1 is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the use of INH1 in scientific research. One area of interest is the study of the role of specific enzymes in cancer and other diseases. INH1 has already been shown to inhibit the activity of several enzymes that are involved in cancer progression, and further research in this area could lead to the development of new cancer therapies.
Another area of interest is the development of new inhibitors that are based on the structure of INH1. By modifying the structure of INH1, it may be possible to develop more potent and selective inhibitors that could be used to study a wider range of biological processes.
Conclusion:
In conclusion, INH1 is a small molecule inhibitor that has been widely used in scientific research. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of specific enzymes in biological processes. Although there are some limitations to using INH1 in lab experiments, its specificity and potential for future development make it an important asset in scientific research.
Wissenschaftliche Forschungsanwendungen
INH1 has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of several enzymes that are involved in various biological processes, such as cell division, apoptosis, and autophagy. INH1 has also been used to study the role of certain proteins in cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-11(2)18(23)21-15-8-7-14(10-17(15)27-4)20-19(24)13-6-5-12(3)16(9-13)22(25)26/h5-11H,1-4H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQLMDOWJDXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-4-methyl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)

![3-{[(2-hydroxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4082698.png)
![3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)

![methyl 2-chloro-5-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082724.png)


![6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082745.png)
![(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B4082749.png)
![ethyl 1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082753.png)
![N-(tert-butyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082756.png)